4-Iodo-3-methylbenzenesulfonamide
Description
4-Iodo-3-methylbenzenesulfonamide (molecular formula: C₇H₇IN₂O₂S) is a halogenated sulfonamide derivative characterized by an iodine atom at the 4-position and a methyl group at the 3-position of the benzene ring. The iodine substituent enhances its molecular polarizability and electron density, making it a candidate for targeted drug design, particularly in enzyme inhibition or radiopharmaceutical applications. Its sulfonamide moiety (-SO₂NH₂) contributes to hydrogen-bonding interactions, which are critical for binding to biological targets like carbonic anhydrases or tyrosine kinases.
Properties
Molecular Formula |
C7H8INO2S |
|---|---|
Molecular Weight |
297.12 g/mol |
IUPAC Name |
4-iodo-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8INO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
ZEWNMTTWOISPEF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)I |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties
*Targets: CA = Carbonic Anhydrase; COX-2 = Cyclooxygenase-2
Key Findings
- Halogen Effects : The iodine substituent in this compound confers higher molecular weight and lower aqueous solubility compared to Cl/Br analogs due to increased hydrophobicity. However, its larger atomic radius enhances van der Waals interactions in enzyme pockets, improving selectivity for CA IX (a cancer-associated isoform).
- Bioactivity : The pyrazole-containing analog from exhibits superior COX-2 inhibition (IC₅₀ = 4.2 nM) but reduced solubility, highlighting the trade-off between bulky substituents and pharmacokinetics.
- Synthetic Methods : Halogenated derivatives are typically synthesized via electrophilic substitution, while pyrazole-linked analogs (e.g., ) require multi-step coupling reactions, as described in crystallography-driven protocols using APEX2/SAINT software.
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